
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid, also known as MCC, is a chemical compound that has gained significant attention in scientific research due to its potential benefits in the field of medicinal chemistry. MCC is a type of non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in treating various inflammatory diseases.
作用机制
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid reduces inflammation and pain.
Biochemical and Physiological Effects
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth and proliferation of cancer cells and to have neuroprotective effects. However, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been shown to have some adverse effects, including gastrointestinal toxicity and renal toxicity.
实验室实验的优点和局限性
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research on 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid. One area of research is the development of new 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid and to develop new treatments for Alzheimer's disease based on these mechanisms.
合成方法
The synthesis of 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid involves the reaction of p-cumenyl isocyanate with cyclohexanone in the presence of a catalyst. This reaction produces 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid as a white crystalline solid with a melting point of approximately 130-133°C.
科学研究应用
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential use in treating various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects.
属性
产品名称 |
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-[(4-propan-2-ylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17(20)21/h7-11,14-15H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
WASRRXYMRFYFOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
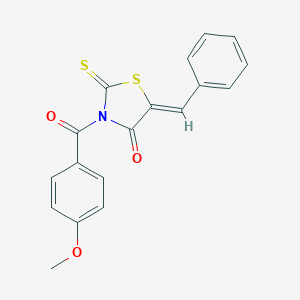
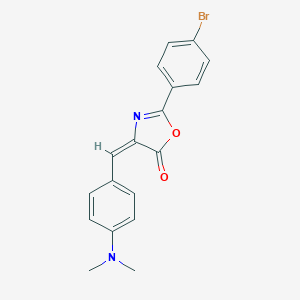
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
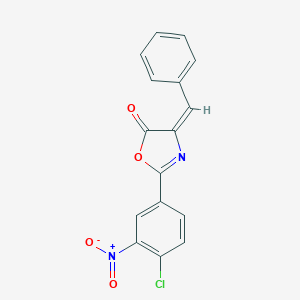
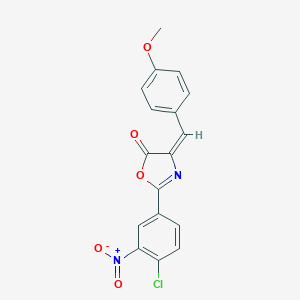
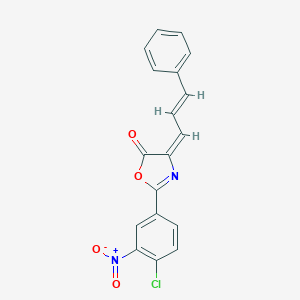
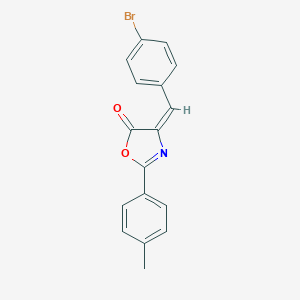
![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)
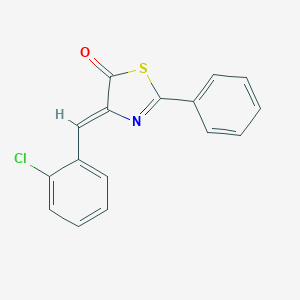
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)